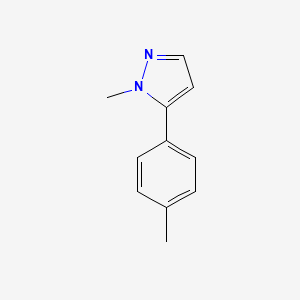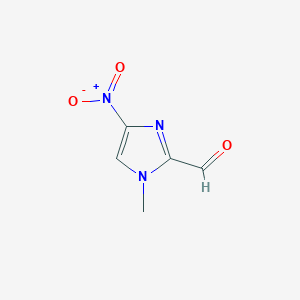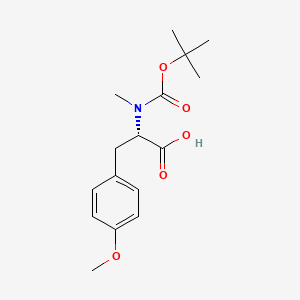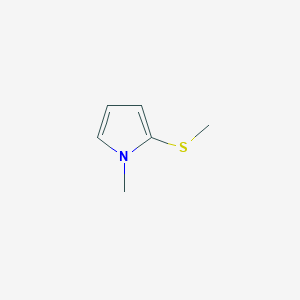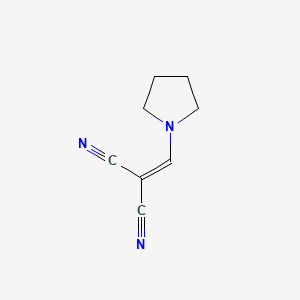
Malononitrile, (1-pyrrolidinylmethylene)-
描述
准备方法
Synthetic Routes and Reaction Conditions
Malononitrile, (1-pyrrolidinylmethylene)-, can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of malononitrile with pyrrolidine in the presence of a base such as piperidine or triethylamine. The reaction typically occurs in a solvent like ethanol or acetonitrile at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production of malononitrile, (1-pyrrolidinylmethylene)-, follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
化学反应分析
Types of Reactions
Malononitrile, (1-pyrrolidinylmethylene)-, undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can react with nucleophiles such as amines and alcohols to form substituted derivatives.
Cycloaddition: It can participate in cycloaddition reactions to form heterocyclic compounds.
Condensation: The compound can undergo condensation reactions with aldehydes and ketones to form substituted alkenes.
Common Reagents and Conditions
Bases: Triethylamine, piperidine, and sodium hydroxide are commonly used bases in reactions involving malononitrile, (1-pyrrolidinylmethylene)-.
Solvents: Ethanol, acetonitrile, and dichloromethane are frequently used solvents.
Catalysts: Lewis acids such as zinc chloride and aluminum chloride can be used to catalyze certain reactions.
Major Products Formed
Substituted Alkenes: Formed through condensation reactions with aldehydes and ketones.
Heterocyclic Compounds: Formed through cycloaddition reactions with various dienophiles.
科学研究应用
Malononitrile, (1-pyrrolidinylmethylene)-, has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
作用机制
The mechanism of action of malononitrile, (1-pyrrolidinylmethylene)-, involves its ability to act as both a nucleophile and an electrophile. The compound’s cyano groups are highly electrophilic, allowing it to react with nucleophiles, while the pyrrolidinylmethylene group can participate in nucleophilic addition reactions. These properties enable the compound to form a variety of chemical bonds and structures, making it a versatile reagent in organic synthesis .
相似化合物的比较
Similar Compounds
Malononitrile: The parent compound, which lacks the pyrrolidinylmethylene group.
Benzylidenemalononitrile: A derivative where the hydrogen atom is replaced by a benzylidene group.
Phenacylmalononitrile: A derivative with a phenacyl group attached to the malononitrile core.
Uniqueness
Malononitrile, (1-pyrrolidinylmethylene)-, is unique due to the presence of the pyrrolidinylmethylene group, which enhances its reactivity and allows for the formation of more complex structures compared to its parent compound and other derivatives. This makes it particularly valuable in the synthesis of heterocyclic compounds and pharmaceutical intermediates .
属性
IUPAC Name |
2-(pyrrolidin-1-ylmethylidene)propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-5-8(6-10)7-11-3-1-2-4-11/h7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKZRDSDXUPZQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C=C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30223740 | |
| Record name | Malononitrile, (1-pyrrolidinylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30223740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73541-93-2 | |
| Record name | Malononitrile, (1-pyrrolidinylmethylene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073541932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC172262 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172262 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Malononitrile, (1-pyrrolidinylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30223740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


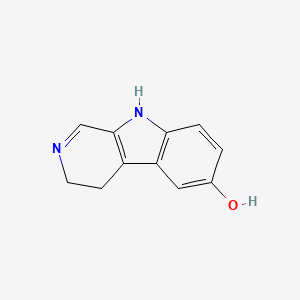
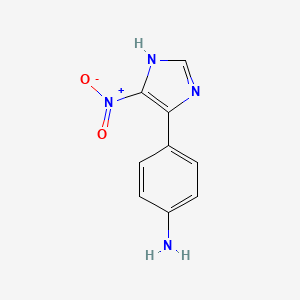
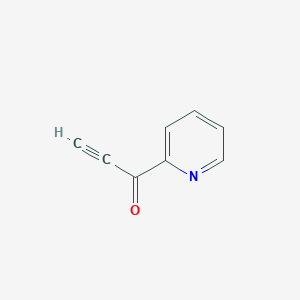
![1,5,8,12-Tetraazabicyclo[10.2.2]hexadecane](/img/structure/B3357435.png)
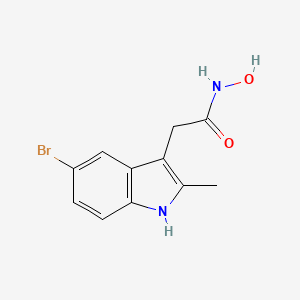
![2-[(4-methylpiperazin-1-yl)methyl]-1H-indole](/img/structure/B3357448.png)
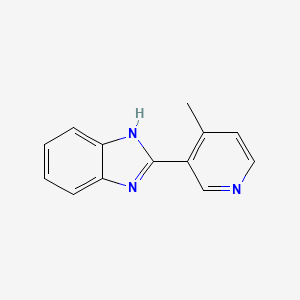
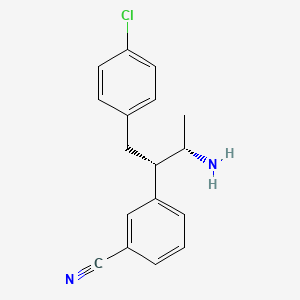
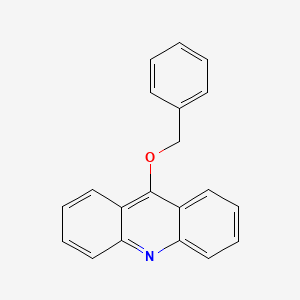
![Imidazo[2,1-b]oxazole, 2-(chloromethyl)-2,3-dihydro-5-nitro-](/img/structure/B3357475.png)
